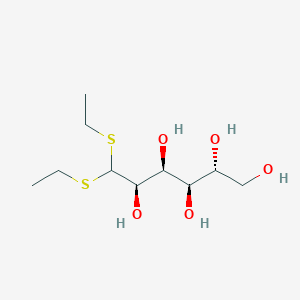

D-Glucose diethyl dithioacetal

Beschreibung

Significance in Synthetic Organic Chemistry

The application of D-glucose diethyl dithioacetal in synthetic organic chemistry is multifaceted, primarily revolving around its function as a stable, yet reactive, precursor.

This compound serves as a crucial starting material for the synthesis of various carbohydrate derivatives. Its acyclic nature allows for reactions that are not possible with the cyclic hemiacetal form of glucose. For instance, it is a key precursor in the synthesis of deoxy sugars, which are integral components of many biologically active natural products. smolecule.com The dithioacetal group can be selectively removed under specific conditions to regenerate a carbonyl group or can be transformed into other functional groups, providing a versatile handle for synthetic manipulations. smolecule.com

Furthermore, it has been utilized in the synthesis of more complex structures such as C-glycosides and azasugars, which are of significant interest due to their potential as glycosidase inhibitors. purdue.edu The conversion of this compound into various derivatives, including those with modified backbones or appended functional groups, highlights its role as a foundational building block in carbohydrate synthesis. nih.govrsc.org For example, it can be converted into its 2,3,4,5-tetra-O-acetyl-6-S-acetyl derivative, which serves as a precursor for 6-thio-septanose and -furanose peracetates. nih.gov

Table 1: Selected Applications of this compound as a Precursor

| Target Derivative | Synthetic Application | Reference(s) |

|---|---|---|

| Deoxy sugars | Building blocks for natural products | smolecule.com |

| C-glycosides | Glycosidase inhibitors | purdue.eduresearchgate.net |

| Azasugars | Glycosidase inhibitors | purdue.edu |

| 6-thio-septanoses | Synthesis of thioseptanosides | nih.gov |

| 2,5-anhydro-D-mannose derivatives | Heterocyclic synthesis | grafiati.com |

| L-glucose | Enantiomeric synthesis | cdnsciencepub.com |

The unique reactivity of this compound makes it an excellent substrate for studying various carbohydrate transformations. The presence of the dithioacetal group influences the reactivity of the rest of the molecule, allowing for investigations into reaction mechanisms and the development of new synthetic methods. smolecule.com For example, the reaction of this compound with reagents like silver benzoate (B1203000) has been studied to understand its conversion to other glucose derivatives. acs.org

Its reactions, such as oxidation, desulfurization, and hydrolysis, provide insights into the chemical behavior of thioacetals in the context of polyhydroxylated systems. smolecule.com The study of its reactions with various electrophiles and nucleophiles has contributed to a deeper understanding of selectivity and reactivity in carbohydrate chemistry. rsc.orggrafiati.com

Role as a Precursor for Carbohydrate Derivatives

Historical Context of Dithioacetal Synthesis in Sugar Chemistry

The use of dithioacetals in sugar chemistry has a long history, with methodologies evolving from classical approaches to more refined and efficient strategies.

The traditional method for the synthesis of this compound involves the reaction of D-glucose with ethanethiol (B150549) in the presence of a strong acid, such as concentrated hydrochloric acid. smolecule.comcdnsciencepub.com This method, often referred to as a Fischer-type reaction, proceeds by opening the cyclic pyranose or furanose form of the sugar to its acyclic aldehyde form, which then reacts with the thiol. smolecule.com This early approach, while effective, often required harsh conditions and long reaction times.

Another early method involved refluxing D-glucose with thiols under acidic conditions to facilitate the formation of the dithioacetal. smolecule.com These foundational methods laid the groundwork for the widespread use of dithioacetals as protecting groups in carbohydrate chemistry.

Over time, synthetic strategies for the formation of dithioacetals have evolved to become milder, more efficient, and more selective. The development of new catalysts and reaction conditions has been a key aspect of this evolution. While the fundamental acid-catalyzed reaction with thiols remains a common approach, modern methods often employ Lewis acids or other promoters to achieve higher yields and cleaner reactions under less harsh conditions. tandfonline.commdpi.com

The growing emphasis on green chemistry has also influenced the development of new dithioacetalization methods, with a focus on reducing the use of hazardous reagents and solvents. tandfonline.com The evolution of these synthetic strategies has broadened the applicability of dithioacetals in the synthesis of complex and sensitive carbohydrate-based molecules. researchgate.netucl.ac.uk The development of one-pot procedures, for instance, allows for the direct conversion of sugars into functionalized derivatives via their dithioacetal intermediates, streamlining synthetic pathways. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-LURQLKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304066 | |

| Record name | D-Glucose, diethyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-52-2 | |

| Record name | D-Glucose, diethyl dithioacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose, diethyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose-diethyldithioacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for D Glucose Diethyl Dithioacetal

Classical Synthesis Approaches

The foundational methods for preparing D-glucose diethyl dithioacetal have been well-established for decades, primarily relying on the reaction of D-glucose with ethanethiol (B150549) under acidic conditions.

Fischer Reaction Variants and Optimizations

The original synthesis, a variant of the Fischer glycosidation, involves the reaction of D-glucose with ethanethiol in the presence of a strong acid, typically concentrated hydrochloric acid. smolecule.comcdnsciencepub.com This process facilitates the opening of the pyranose ring to form the acyclic dithioacetal. smolecule.com A typical procedure involves stirring D-glucose in concentrated hydrochloric acid while adding ethanethiol dropwise at room temperature. cdnsciencepub.com After a short reaction time, the product precipitates upon the addition of ice. cdnsciencepub.com The crude product is then filtered and washed to yield the dithioacetal. cdnsciencepub.com Subsequent acetylation of the hydroxyl groups is often performed to yield the more stable 2,3,4,5,6-penta-O-acetyl-D-glucose diethyl dithioacetal. cdnsciencepub.com

| Reagent | Conditions | Outcome | Reference |

| D-Glucose, Ethanethiol, Hydrochloric Acid | Room Temperature, 30 min | This compound | cdnsciencepub.com |

| Acetic Anhydride (B1165640), Pyridine (B92270) | Standard | 2,3,4,5,6-Penta-O-acetyl-D-glucose diethyl dithioacetal | cdnsciencepub.com |

Refluxing with Thiols Under Acidic Conditions

Another classical approach involves refluxing D-glucose with a thiol, such as ethanethiol, under acidic conditions to drive the formation of the dithioacetal. smolecule.com This method, while effective, is a fundamental technique that has been adapted and optimized over time. The acidic catalyst is crucial for the reaction to proceed, enabling the nucleophilic attack of the thiol on the carbonyl group of the open-chain form of glucose.

Modified and Novel Synthesis Techniques

More recent advancements have focused on improving yields, stereoselectivity, and procedural efficiency, leading to the development of several modified and novel synthetic routes.

Preparation from Existing Thio Sugars via Selective Reactions

This compound can be synthesized from other thio sugars through selective reactions. smolecule.com For instance, the ethanethiolysis of 3,5,6-tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose in the presence of hydrogen chloride can lead to the formation of 4,5,6-tri-O-benzoyl-2,3-di-S-ethyl-2,3-dithio-D-allose diethyl dithioacetal, which involves the formation and rearrangement of thio-intermediates. rsc.org This highlights the complex reaction pathways that can be manipulated to yield desired dithioacetal products. Furthermore, the reaction of penta-O-acetyl-D-glucose diethyl dithioacetal monoxide with sodium methoxide (B1231860), followed by acetylation, can yield other complex sugar derivatives, demonstrating the versatility of the dithioacetal as a synthetic precursor. grafiati.com

One-Pot Synthetic Procedures

One-pot procedures offer a streamlined approach to synthesizing dithioacetal derivatives. A notable example is the mercaptolysis-acetylation one-pot procedure, where a sugar is treated with ethanethiol and hydrochloric acid, followed by in-situ acetylation with acetic anhydride and pyridine to produce the peracetylated diethyl dithioacetal. lookchem.com Another innovative one-pot method allows for the synthesis of dithioacetal-α,α-diglycosides. mdpi.com This strategy involves the highly stereoselective ring-opening of 1,6-anhydrosugars with bis(trimethylsilyl)sulfide, followed by thioacetalization of an aldehyde or ketone. mdpi.com For example, 1,6-anhydro-D-glucose can be reacted with bis(trimethylsilyl)sulfide and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), and then with an aldehyde at low temperature to form the target diglycoside thioacetal. mdpi.com

| Starting Material | Reagents | Key Step | Product Type | Reference |

| D-Glucose | EtSH/HCl, then Ac₂O/Pyridine | Mercaptolysis-Acetylation | Peracetylated diethyl dithioacetal | lookchem.com |

| 1,6-Anhydro-D-glucose | 1. (TMS)₂S, TMSOTf; 2. Aldehyde | Stereoselective ring-opening and thioacetalization | Dithioacetal-α,α-diglycoside | mdpi.com |

Dithioacetal Formation in Trifluoroacetic Acid

Trifluoroacetic acid (TFA) has been utilized as a medium for the synthesis of dithioacetals. Research has shown that treating sugars with thiols in 90% trifluoroacetic acid can effectively produce diphenyl and trimethylene dithioacetals of monosaccharides. chemrxiv.org While this specific study focused on different thiols, the principle can be extended to the use of ethanethiol. TFA can also be used in subsequent reactions of dithioacetal derivatives. For example, D-glucurone diethyl dithioacetal derivatives have been hydrolyzed with trifluoroacetic acid to yield L-glucose, demonstrating the utility of TFA in transformations of these compounds. cdnsciencepub.com More recently, the use of TFA at elevated temperatures has been explored for the dehydration of sugar thioacetals, leading to the formation of ketene (B1206846) dithioacetals, which are versatile intermediates for synthesizing chiral heterocycles. ucl.ac.uk

Stereoselective and Enantioselective Synthesis Pathways

The precise control of stereochemistry is paramount in carbohydrate synthesis. For this compound and its derivatives, methodologies have been developed to direct the formation of specific stereoisomers, a critical step for their application in the synthesis of complex target molecules.

Strategies for Diastereoselective Formation

The diastereoselective formation of dithioacetal derivatives can be achieved through powerful one-pot condensation reactions. A notable strategy involves a trimolecular, one-pot condensation mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf). mdpi.com This process can be used to synthesize dithioacetal-α,α-diglycosides with high stereoselectivity. mdpi.com

The proposed mechanism suggests a dual role for the TMSOTf catalyst. Initially, it promotes a highly diastereoselective SN2-type ring-opening of an anhydrosugar, such as 1,6-anhydro-D-glucose. This generates an α-thioglycoside intermediate. Subsequently, the same catalyst activates a carbonyl compound, which then reacts with the α-thioglycoside to form a stabilized α-thio carbocation. The interception of this carbocation by a second α-thioglycoside molecule culminates in the formation of the dithioacetal-α,α-diglycoside. mdpi.com The reaction proceeds cleanly, affording products in good yields and with high diastereoselectivity. researchgate.net

Table 1: Diastereoselective Synthesis of Dithioacetal Diglycosides

| Anhydrosugar Precursor | Carbonyl Partner | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| 1,6-anhydro-D-glucose | Benzaldehyde (B42025) | TMSOTf | Highly diastereoselective formation of the corresponding dithioacetal-α,α-diglycoside. | mdpi.com |

This table illustrates examples of reaction components used in diastereoselective syntheses.

Asymmetric Dihydroxylation Approaches

Asymmetric dihydroxylation is a powerful technique for installing stereogenic centers, and it has been successfully applied in the de novo enantioselective synthesis of glucose derivatives. acs.orgresearchgate.net The Sharpless Asymmetric Dihydroxylation (SAD) methodology, in particular, is a reliable method for this purpose. acs.org This approach is typically employed on α,β-unsaturated ester or alkene precursors derived from glucose, allowing for the creation of vicinal diols with good to high diastereoselectivity. acs.orgnih.gov

The effectiveness of the dihydroxylation often depends on the choice of chiral ligands. For instance, ligands based on an anthraquinone (B42736) core, such as (DHQ)₂AQN and (DHQD)₂AQN, have proven superior for olefins that have heteroatoms in the allylic position. beilstein-journals.org Research has demonstrated that using these ligands with AD-mix-α and AD-mix-β can produce diols with excellent enantiomeric excess (ee). beilstein-journals.org

In one study, the asymmetric dihydroxylation of an E-configured disubstituted alkene derived from a glucose precursor yielded the target chiral diol with a high enantiomeric ratio of 95:5. acs.org This enantiopurity was further enhanced to over 99.5% ee through a simple crystallization procedure, with the absolute configuration being confirmed by X-ray crystallography. acs.org

Table 2: Research Findings on Asymmetric Dihydroxylation of Glucose Derivatives

| Substrate Type | Reagent/Ligand | Enantioselectivity | Isolated Yield | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ester | AD-mix | Good to high diastereoselectivity | Not specified | acs.orgnih.gov |

| E-configured disubstituted alkene | AD-mix | 95:5 er (>99.5% ee after crystallization) | 80-85% | acs.org |

| Fluorinated Butenoate | AD-mix-α / (DHQ)₂AQN | 95% ee | 54% | beilstein-journals.org |

This table summarizes the outcomes of various asymmetric dihydroxylation reactions on glucose-derived precursors.

Derivatization from Other Aldoses

This compound is not only a synthetic target but also a versatile starting material for the synthesis of other sugar derivatives, including those of different aldoses. purdue.edu This highlights the interconvertibility within the aldose family through dithioacetal chemistry.

A significant approach involves the oxidation of this compound, which leads to spontaneous cyclization, yielding an (α-D-arabinopyranosyl)-di(ethyl sulfonyl)methane. This intermediate serves as a precursor for C-glycosides of D-arabinose and D-lyxose. This synthetic strategy is noted for its applicability to other aldoses, demonstrating a pathway for derivatization from a glucose-based starting material to other aldose structures. purdue.edu

Furthermore, the general reactivity of diethyl dithioacetals prepared from various aldoses such as D-galactose, D-mannose, and D-altrose has been studied. cdnsciencepub.comcdnsciencepub.com For example, the treatment of D-galactose diethyl dithioacetal with benzoyl chloride results in the formation of 5,6-di-O-benzoyl-D-galactose diethyl dithioacetal. cdnsciencepub.com The study of these reactions across different aldose dithioacetals provides insight into the selective protection and modification of these acyclic sugar derivatives, underpinning the potential for synthetic routes that could transform one aldose dithioacetal into another through a series of protection, oxidation, and reduction steps.

Reaction Mechanisms and Transformation Studies of D Glucose Diethyl Dithioacetal

Protecting Group Chemistry and Targeted Modifications

The open-chain structure of D-glucose diethyl dithioacetal, with its multiple hydroxyl groups, provides a versatile platform for various chemical transformations. smolecule.comwiley-vch.de Protecting group chemistry is instrumental in achieving regioselective modifications, allowing specific hydroxyl groups to be masked while others are left available for reaction. wiley-vch.deharvard.edu

Acetal (B89532) and Ketal Formation Reactions

Acetal and ketal formations are common strategies to protect diol functionalities within the this compound molecule. These reactions typically involve the use of aldehydes or ketones under acidic conditions. clockss.orgru.nl

The reaction of this compound with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, has been studied to understand the regioselectivity of benzylidene acetal formation. cdnsciencepub.comresearchgate.netcdnsciencepub.com Kinetic studies have shown that the initial products formed at low temperatures (e.g., -40°C) are often the result of reactions at the terminal hydroxyl groups. cdnsciencepub.comcdnsciencepub.comgrafiati.com For instance, the reaction of D-arabinose diethyl dithioacetal, a related compound, initially yields a mixture of 5-O-methoxyphenylmethyl-D-arabinose diethyl dithioacetal epimers. researchgate.netcdnsciencepub.comgrafiati.com

Over time, these kinetic products can rearrange to more thermodynamically stable structures. grafiati.comcdnsciencepub.com In the case of aldose diethyl dithioacetals with an arabino configuration for their terminal three secondary hydroxyl groups, such as D-glucose, rearrangement often leads to the formation of six-membered O-benzylidene rings. grafiati.comcdnsciencepub.com Specifically, the R-5,6-O-benzylidene derivative of this compound can rearrange to the R-4,6-O-benzylidene isomer in significant yield. cdnsciencepub.com This rearrangement highlights the thermodynamic preference for the formation of a six-membered ring spanning the C-4 and C-6 hydroxyl groups. cdnsciencepub.com The slow appearance of the 2,4-O-benzylidene derivative suggests it may form from the rearranged 4,6-O-benzylidene isomer. cdnsciencepub.com

The reaction conditions, including temperature and reaction time, play a crucial role in determining the final product distribution. cdnsciencepub.com

Table 1: Benzylidene Derivatives of this compound

| Derivative | Conditions | Observations |

|---|---|---|

| R-5,6-O-Benzylidene-D-glucose diethyl dithioacetal | Kinetic control | Initial product |

| R-4,6-O-Benzylidene-D-glucose diethyl dithioacetal | Thermodynamic control (rearrangement) | Major rearranged product, 57% yield after 100h |

The reaction of this compound with acetone (B3395972) is another important protection strategy, leading to the formation of isopropylidene derivatives (acetonides). cdnsciencepub.com The condensation of D-glucose dimethyl thioacetal (a closely related compound) with acetone results in a mixture of the crystalline 3,4:5,6-di-O-isopropylidene and the syrupy 2,3:5,6-di-O-isopropylidene isomers. cdnsciencepub.com These di-O-isopropylidene derivatives are valuable open-chain compounds for further synthesis, as they leave specific hydroxyl groups available for reaction. cdnsciencepub.com For example, the 3,4:5,6-di-O-isopropylidene derivative leaves the C-2 hydroxyl group free, while the 2,3:5,6-di-O-isopropylidene derivative exposes the C-4 hydroxyl group. cdnsciencepub.com

The use of efficient catalysts, such as triflic acid adsorbed on silica (B1680970) gel (TfOH-SiO2), has been shown to facilitate the O-isopropylidenation of sugar derivatives, including D-glucose, with good to excellent yields. clockss.org This method is advantageous due to its simplicity, low catalyst loading, and non-aqueous workup procedure. clockss.org

Rearrangements of isopropylidene derivatives have also been observed. For instance, acid-catalyzed acetonation of D-glucurono-δ-lactone diethyl dithioacetal was initially thought to cause a contraction of the lactone ring, but this was later clarified to be a misinterpretation based on infrared data. cdnsciencepub.com

Benzylidenation Studies and Regioselectivity

Selective Derivatization of Hydroxyl Groups

The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective derivatization. mdpi.com The primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyl groups at C-2, C-3, C-4, and C-5. wiley-vch.de

Partial methylation of this compound provides insight into the relative reactivity of its hydroxyl groups. Studies on the partial methylation of D-galactose diethyl dithioacetal, a stereoisomer of the glucose derivative, have shown that methylation with Purdie's reagents (methyl iodide and silver oxide) in tetrahydrofuran (B95107) yields a mixture of 2-O-methyl, 3-O-methyl, and 6-O-methyl ethers in roughly equal amounts. capes.gov.brcdnsciencepub.com This suggests a comparable level of reactivity among these positions under these specific conditions for the galactose derivative. While direct studies on the partial methylation of this compound are less detailed in the provided context, the principles of hydroxyl group reactivity are generally applicable. annualreviews.org The slightly higher acidity of the C2-OH due to its proximity to the anomeric center can sometimes influence its reactivity under mild basic conditions. wiley-vch.de

Oxidation and Reduction Chemistry

The sulfur atoms in the dithioacetal group and the hydroxyl groups of the sugar chain are susceptible to oxidation, while the dithioacetal can be removed through reductive desulfurization.

Oxidation of this compound with peroxypropionic acid leads to the formation of the corresponding disulfone. rsc.orgrsc.org This transformation is a key step in certain synthetic pathways, for example, in the conversion of the hexose (B10828440) dithioacetal to an aldopentose. rsc.org The resulting 1-deoxy-1,1-bis-(ethylsulfonyl)-hexitols can undergo further reactions, such as degradation in dilute aqueous ammonium (B1175870) hydroxide (B78521) to yield a pentose (B10789219) and bis-(ethylsulfonyl)-methane. researchgate.net Oxidation of the fully acetylated this compound with 3-chloroperbenzoic acid yields the corresponding monoxide. grafiati.comresearchgate.net This monoxide can then undergo further transformations, such as reaction with sodium methoxide (B1231860) followed by acetylation to produce 2,5-anhydro-D-mannose derivatives. grafiati.comresearchgate.net

The dithioacetal group can be reduced to a methylene (B1212753) group using reagents like Raney nickel, a process known as desulfurization. This reaction converts the dithioacetal into a 1-deoxyalditol. cdnsciencepub.com For instance, the pentaacetate of this compound can be boiled in ethanol (B145695) with Raney nickel to produce the corresponding 1-deoxy-D-glucitol pentaacetate. cdnsciencepub.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| D-Arabinose |

| D-Arabinose diethyl dithioacetal |

| D-Glucose |

| This compound |

| D-Glucose dimethyl thioacetal |

| D-Galactose diethyl dithioacetal |

| D-Glucurono-δ-lactone diethyl dithioacetal |

| 2,4-O-Benzylidene-D-glucose diethyl dithioacetal |

| R-4,6-O-Benzylidene-D-glucose diethyl dithioacetal |

| R-5,6-O-Benzylidene-D-glucose diethyl dithioacetal |

| 2,3:5,6-di-O-Isopropylidene-D-glucose dimethyl thioacetal |

| 3,4:5,6-di-O-Isopropylidene-D-glucose dimethyl thioacetal |

| 5-O-Methoxyphenylmethyl-D-arabinose diethyl dithioacetal |

| 2-O-Methyl-D-galactose |

| 3-O-Methyl-D-galactose |

| 6-O-Methyl-D-galactose |

| This compound disulfone |

| 1-Deoxy-1,1-bis-(ethylsulfonyl)-hexitol |

| Bis-(ethylsulfonyl)-methane |

| Penta-O-acetyl-D-glucose diethyl dithioacetal monoxide |

| 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose-diethyl dithioacetal monoxide |

| 1-Deoxy-D-glucitol pentaacetate |

| Benzaldehyde dimethyl acetal |

| p-Toluenesulfonic acid |

| Acetone |

| Triflic acid |

| Silica gel |

| Methyl iodide |

| Silver oxide |

| Peroxypropionic acid |

| 3-Chloroperbenzoic acid |

| Sodium methoxide |

Formation of Sulfoxides and Sulfones

The sulfur atoms of the diethyl dithioacetal group are nucleophilic and can be readily oxidized to form sulfoxides and subsequently sulfones. This transformation is significant as it modulates the electronic character and steric environment of the anomeric carbon, opening pathways to novel carbohydrate derivatives. The oxidation process is sequential, often allowing for the isolation of intermediate sulfoxides before further oxidation to sulfones.

The oxidation of peracetylated this compound with reagents like m-chloroperbenzoic acid (m-CPBA) serves as a common method for synthesizing these derivatives. researchgate.netcdnsciencepub.com The reaction creates new chiral centers at the sulfur atoms, resulting in a mixture of diastereomeric sulfoxides. cdnsciencepub.com These oxidized compounds are valuable synthons; sulfoxides can participate in Pummerer-type rearrangements, and sulfones are excellent leaving groups for nucleophilic substitution reactions. jchemrev.com The controlled oxidation of sulfides to sulfoxides or sulfones can be achieved by modulating the stoichiometry of the oxidizing agent, such as hydrogen peroxide. organic-chemistry.org Various catalytic systems have been developed to enhance the selectivity of this transformation, tolerating a range of functional groups. organic-chemistry.org

For example, the oxidation of penta-O-acetyl-D-glucose diethyl dithioacetal with m-CPBA yields the corresponding monoxide as a mixture of isomers. cdnsciencepub.com Further oxidation of dithioacetals can lead to 1,1-bis-(ethylsulfonyl)-hexitols. researchgate.net

Table 1: Oxidation Reactions of this compound Derivatives

| Starting Material | Reagent | Product(s) | Reference |

|---|---|---|---|

| Penta-O-acetyl-D-glucose diethyl dithioacetal | m-Chloroperbenzoic acid (m-CPBA) | Penta-O-acetyl-D-glucose diethyl dithioacetal monoxide | cdnsciencepub.com |

Dehydration Reactions to Ketene (B1206846) Dithioacetals

Acyclic sugar dithioacetals can undergo regioselective dehydration at the C-2 position under mild basic conditions to yield ketene dithioacetals. acs.org This reaction is particularly effective for sugars with a syn-stereochemical relationship between the C-2 and C-3 hydroxyl groups. chemrxiv.org Substrates with anti-stereochemistry at these positions, such as D-mannose dithioacetal, show little to no conversion. acs.org

The process often involves the protection of hydroxyl groups, for instance by acetylation, followed by base-induced elimination. acs.org The resulting ketene dithioacetals are versatile synthetic intermediates. acs.orgresearchgate.net For example, they can be used to access chiral polyols containing a stereogenic center with an ethyl group through reductive desulfurization. acs.org A general method for synthesizing 2-deoxyaldoses involves the reduction of these ketene dithioacetal intermediates. researchgate.net

Table 2: Dehydration of Sugar Dithioacetals

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| D-Glucose dithioacetal | 1. Ac₂O, Pyridine (B92270); 2. K₂CO₃ | Ketene dithioacetal | 99% | acs.org |

| D-Mannose dithioacetal | 1. Ac₂O, Pyridine; 2. K₂CO₃ | No reaction | - | acs.org |

Reduction to Deoxy Sugar Derivatives

The reductive desulfurization of the dithioacetal group is a fundamental transformation for preparing deoxy sugar derivatives. The most common reagent for this purpose is Raney nickel, which cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds. researchgate.netcdnsciencepub.com The use of an excess of Raney nickel catalyst typically leads to the formation of 1-deoxy sugar alcohols. cdnsciencepub.com

This compound serves as a known precursor for the synthesis of 2-deoxy-D-glucose, although this route can be associated with low yields and the use of toxic reagents like ethanethiol (B150549). newdrugapprovals.orggoogle.comgoogle.com Alternative and more efficient syntheses have been developed starting from intermediates like D-glucal. google.com

The synthesis of deuterated analogues of 2-deoxy-D-glucose is crucial for metabolic studies using mass spectrometry. nih.govresearchgate.net One approach to synthesizing 2-deutero-2-deoxy-D-glucose involves the debenzylation of a protected precursor via hydrogenation. nih.gov Another strategy utilizes the reduction of ketene dithioacetals derived from D-glucose with reagents like lithium aluminum deuteride (B1239839) to introduce deuterium (B1214612) at the C-2 position. nih.govresearchgate.net Additionally, light-driven, catalyst-free methods have been developed for synthesizing 2-deoxy lactones, which are direct precursors to 2-deoxy sugars, and can be adapted for deuterium labeling. acs.org

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of this compound and its derivatives provide access to complex cyclic and rearranged carbohydrate structures.

Anhydro sugars, or intramolecular anhydrides, are formed by the elimination of a water molecule between two hydroxyl groups or between a hydroxyl group and the dithioacetal moiety. researchgate.net The oxidation of the dithioacetal to a sulfoxide (B87167) can facilitate such cyclizations. researchgate.netcdnsciencepub.com

For instance, penta-O-acetyl-D-glucose diethyl dithioacetal monoxide, upon treatment with sodium methoxide followed by acetylation, yields 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose diethyl dithioacetal monoxide. researchgate.netcdnsciencepub.comgrafiati.com This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group at C-5 onto an activated double bond between C-1 and C-2. cdnsciencepub.com The formation of 2,6-anhydro derivatives has also been postulated from the disulfone derivatives of aldose diethyl dithioacetals. cdnsciencepub.com Furthermore, O-tosyl derivatives of D-glucose dithioacetals can undergo intramolecular cyclization to yield anhydro products, such as 3,6-anhydro-D-glucose diethyl dithioacetal. kisti.re.krcolab.ws

Table 3: Synthesis of Anhydro Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Penta-O-acetyl-D-glucose diethyl dithioacetal monoxide | 1. NaOMe, MeOH; 2. Ac₂O, Pyridine | 3,4,6-Tri-O-acetyl-2,5-anhydro-D-mannose diethyl dithioacetal monoxide | researchgate.netcdnsciencepub.com |

Epimerization refers to the change in configuration at a single stereocenter. For D-glucose, the C-2 epimer is D-mannose. doubtnut.com The interconversion between glucose and mannose derivatives can be a key step in synthetic pathways.

Studies have shown that 3,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal reacts with ethanethiol under acidic conditions to yield the C-2 epimer, a 2-thio-D-mannose derivative. nih.gov The mechanism involves the formation of 2-S-ethyl-2-thio-D-mannose intermediates. rsc.org This facile epimerization highlights the reactivity at the C-2 position. The Lobry de Bruyn-Alberda van Ekenstein transformation describes the base- or acid-catalyzed interconversion of aldoses and ketoses via an enediol intermediate, which also includes the epimerization of glucose to mannose. researchgate.net

Formation of Anhydro Derivatives

C-Glycoside and Azasugar Synthesis

This compound serves as a versatile open-chain precursor for the synthesis of complex carbohydrate analogs such as C-glycosides and azasugars. Its dithioacetal group provides both protection for the anomeric carbon and a handle for various chemical transformations, enabling the construction of carbon-carbon and carbon-nitrogen bonds at the C-1 position, which is fundamental to the synthesis of these sugar mimics.

C-Glycoside Synthesis

The synthesis of C-glycosides, where the anomeric hydroxyl group is replaced by a carbon-based substituent, is a significant area of carbohydrate chemistry. This compound is a key starting material in methodologies aiming to form these stable C-C bonds.

One notable approach involves the conversion of peracetylated this compound into C-glycoside dipyrranes. researchgate.net The synthesis begins with a one-pot mercaptolysis–acetylation of D-glucose, followed by carbonyl deprotection and a trifluoroacetic acid (TFA)-catalyzed condensation with pyrrole. researchgate.net This method allows for the creation of dipyrranes bearing peracetylated C-1-deoxyalditol moieties. researchgate.net

A different strategy involves the oxidation of this compound, which leads to spontaneous cyclization, forming an (α-D-arabinopyranosyl)-di(ethyl sulfonyl)methane. purdue.edu This intermediate can be further modified to produce various C-glycosides. purdue.edu

Table 1: Synthesis of C-Glycoside Dipyrranes from D-Glucose

| Step | Reaction | Reagents | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1 | Mercaptolysis–Acetylation | EtSH/HCl–Ac₂O/pyridine | Peracetylated this compound | Up to 49% | researchgate.net |

| 2 | Carbonyl Deprotection & Pyrrole Condensation | H₅IO₆, THF–Et₂O; then TFA, pyrrole | C-glycoside dipyrrane |

Azasugar Synthesis

Azasugars, where the ring oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors. The synthesis of these compounds often utilizes this compound as a key intermediate to construct the requisite nitrogen-containing heterocyclic core.

An efficient pathway to aldohexose-derived piperidine (B6355638) nitrones, which are direct precursors to piperidine-type iminosugars (azasugars), starts from 2,3,4,6-tetra-O-benzyl-D-glucopyranose. mdpi.com This starting material is first converted to its diethyl dithioacetal derivative. mdpi.comresearchgate.net A subsequent series of reactions, including oxidation, transformation of the protecting group, Grignard reaction, and final acidic hydrolysis with intramolecular condensation, yields the target D-gluco- and L-ido-pyranose-derived piperidine nitrones. mdpi.com

Table 2: Multi-step Synthesis of Piperidine Nitrones from a D-Glucose Derivative

| Starting Material | Intermediate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | (3S,4R,5R)-3,4,5-Tris(benzyloxy)-6-(benzyloxy)methyl)-2-hydroxy-hexane-1,1-diyl)bis(ethane-1-thiol) | 1. EtSH, concd HCl; 2. NaBH₄, EtOH | (2R,3S,4R,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-bis(ethylthio)hexan-2-ol | 91% (2 steps) | mdpi.com |

| (2R,3S,4R,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-bis(ethylthio)hexan-2-ol | - | TPAP, NMO, 4 Å MS, CH₂Cl₂ | (3S,4S,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-bis(ethylthio)hexan-2-one | 81% | mdpi.com |

| (3S,4S,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-bis(ethylthio)hexan-2-one | - | HgCl₂, HgO, MeOH | (3S,4S,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-dimethoxyhexan-2-one | 81% | mdpi.com |

| (3S,4S,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-dimethoxyhexan-2-one | - | 1. NH₂OH·HCl, pyridine; 2. MeMgBr, THF | (2S,3S,4S,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-dimethoxy-2-(N-hydroxy-N-methylamino)hexane | 88% (2 steps) | mdpi.com |

| (2S,3S,4S,5R)-1,3,4,5-Tetrakis(benzyloxy)-6,6-dimethoxy-2-(N-hydroxy-N-methylamino)hexane | - | CH₃CN/6 N HCl | D-gluco-pyranose-derived piperidine nitrone and L-idopyranose-derived piperidine nitrone (2:1 ratio) | 81% (total) | mdpi.com |

Another approach involves the oxidation of a protected 6-amino-6-deoxy-D-galactose diethyl dithioacetal to furnish the corresponding azasugars, demonstrating the utility of dithioacetal chemistry in the synthesis of varied azasugar scaffolds. purdue.edu

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of D-glucose diethyl dithioacetal and its derivatives. It provides detailed information about the connectivity of atoms, their spatial arrangement (stereochemistry), and the conformational preferences of the molecule in solution.

Proton (¹H) NMR spectroscopy is fundamental in distinguishing between stereoisomers and analyzing various derivatives of this compound. The chemical shifts and coupling constants of the protons along the carbon chain are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.

In studies of partially acylated derivatives of aldose diethyl dithioacetals, ¹H NMR spectroscopy has been instrumental in correcting previously misassigned structures. cdnsciencepub.com For instance, the analysis of the ¹H NMR spectrum of 2,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal, through selective homonuclear decoupling experiments and exchange with deuterium (B1214612) oxide, allowed for the unambiguous assignment of all skeletal protons. cdnsciencepub.com This revealed that the hydroxyl group on carbon-2 is, in fact, among the most readily acylated, contrary to earlier beliefs. cdnsciencepub.com

The ¹H NMR spectra of peracetylated diethyl dithioacetals of various monosaccharides, including the D-glucose derivative, have been extensively studied. capes.gov.br A 250-MHz ¹H-NMR spectrum of penta-O-acetyl-D-glucose diethyl dithioacetal in deuterated chloroform (B151607) provides a complete set of chemical shifts and proton-proton spin couplings. capes.gov.br These parameters are crucial for interpreting the conformational compositions of these acyclic derivatives at room temperature. capes.gov.br For example, the D-glucose derivative is known to adopt a non-extended, or "sickle," conformation in solution to avoid unfavorable 1,3-parallel interactions between substituents. capes.gov.br

Interactive Table: ¹H NMR Spectral Data for this compound Derivatives

| Derivative | Solvent | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| 2,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal | CDCl₃ | H-2 | Downfield shift | J(2,3) | cdnsciencepub.com |

| 2,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal | CDCl₃ | H-3 | Upfield compared to H-2, H-4, H-5 | J(3,4) | cdnsciencepub.com |

| Penta-O-acetyl-D-glucose diethyl dithioacetal | CDCl₃ | - | Complete dataset available | Full coupling data | capes.gov.br |

| This compound | DMSO-d₆ | - | 4.88, 4.44, 4.43 | - | chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its derivatives. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the confirmation of the number of carbon atoms and providing insights into their hybridization and substitution patterns.

The ¹³C NMR spectrum of this compound has been reported, with the data being a key component in its characterization. nih.gov In the study of peracetylated aldohexose diethyl dithioacetals, ¹³C NMR data, in conjunction with ¹H NMR, helps to solidify the conformational assignments. capes.gov.brcdnsciencepub.com For instance, the chemical shifts of the carbon atoms in the D-glucose derivative are consistent with the proposed "sickle" conformation. capes.gov.br Furthermore, ¹³C NMR has been used to characterize intermediates in synthetic pathways involving this compound, such as in the preparation of SGLT-2 inhibitors, where the ¹³C NMR spectrum of D-glucose 6-benzoate diethyl dithioacetal was recorded in CDCl₃. google.com

Interactive Table: ¹³C NMR Spectral Data for this compound Derivatives

| Derivative | Solvent | Carbon | Chemical Shift (ppm) | Reference |

| This compound | - | - | Data available from Aldrich Chemical Company | nih.gov |

| D-Glucose 6-benzoate diethyl dithioacetal | CDCl₃ | C=O | 167.22 | google.com |

| D-Glucose 6-benzoate diethyl dithioacetal | CDCl₃ | Aromatic C | 133.21 | google.com |

The acyclic nature of this compound allows for greater conformational flexibility compared to its cyclic counterparts. NMR studies have been pivotal in determining the preferred conformations of these molecules in solution. The magnitude of vicinal proton-proton coupling constants (³J(H,H)) is related to the dihedral angle between the protons, as described by the Karplus equation. This relationship allows for the deduction of the relative orientation of substituents along the carbon chain.

Research on the peracetylated diethyl dithioacetals of the eight diastereomeric aldohexoses, including D-glucose, has shown that their conformations are primarily dictated by the need to minimize steric strain arising from 1,3-parallel interactions between substituents. capes.gov.br While some stereoisomers, like the galacto and manno derivatives, favor a planar, extended zig-zag conformation, the D-glucose derivative adopts a non-extended "sickle" conformation. capes.gov.br This conformational preference is a key factor in its reactivity and interactions with other molecules. Studies on aldopentose diethyl dithioacetals have provided a basis for predicting the conformations of longer-chain analogues like the hexose (B10828440) derivatives. capes.gov.br

Carbon-13 NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺), which is often weak or absent in Electron Ionization (EI) mass spectra of carbohydrates. capes.gov.brlittlemsandsailing.com This makes CI-MS particularly useful for determining the molecular weight of this compound and its derivatives. capes.gov.br

Studies have been conducted on this compound and its penta-O-acetyl derivative using both isobutane (B21531) and ammonia (B1221849) as reagent gases. capes.gov.br With ammonia as the reagent gas, CI spectra of polyfunctional molecules like underivatized glucose show abundant ions characteristic of the molecular weight, which is often not achievable with EI or methane (B114726) CI. littlemsandsailing.com The use of different reagent gases can provide complementary structural information. nih.gov For example, the production of [M+H]⁺ adduct ions is dominant when using methane or isobutane, while ammonia often leads to the formation of [M+NH₄]⁺ cluster ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of monosaccharides. researchgate.netmasonaco.org However, due to their low volatility, carbohydrates like D-glucose must first be converted into more volatile derivatives. The formation of diethyl dithioacetals is one such derivatization strategy that offers the advantage of producing a single peak for each monosaccharide in the gas chromatogram, simplifying the analysis of complex mixtures. researchgate.net

A common approach involves the mercaptalation of the hydrolyzed monosaccharide with ethanethiol (B150549), followed by further derivatization of the hydroxyl groups, for example, by trimethylsilylation to form trimethylsilyl-dithioacetal (TMSD) derivatives. researchgate.netmdpi.comnih.gov These derivatives are then amenable to GC-MS analysis. The electron impact (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that can be used for identification. lookchem.com A key fragmentation pathway for dialkyldithioacetal acetates involves the cleavage of the C1-C2 bond, with the charge being retained by the C1 fragment containing the thioacetal group. lookchem.com This results in a well-resolved base peak that is characteristic of the aldose sugar. lookchem.com This technique has been successfully applied to the analysis of monosaccharide compositions in various natural products, such as plant gums. researchgate.net

Interactive Table: GC-MS Data for Derivatized D-Glucose

| Derivative | GC Column | Key Fragmentation Ion (m/z) | Ion Description | Reference |

| Trimethylsilyl-diethyldithioacetal (TMSD) | SE-54 | - | Characteristic EI mass spectra | researchgate.net |

| Dialkyldithioacetal acetates | - | Base peak from C1-C2 cleavage | Charge retention at C1 thiol groups | lookchem.com |

Chemical Ionization Mass Spectrometry

X-Ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline solids, including the arrangement of atoms and the conformation of molecules. This method has been instrumental in characterizing this compound and its derivatives.

Determination of Absolute and Relative Stereochemistry

X-ray crystallography plays a crucial role in the unambiguous determination of both the absolute and relative stereochemistry of chiral molecules like this compound. The absolute configuration of D-glucose itself, with its specific arrangement of hydroxyl groups, was famously established by Emil Fischer. libretexts.org This inherent chirality is extended to its dithioacetal derivative.

Conformational Analysis in Crystalline State

The acyclic nature of this compound allows for more conformational flexibility compared to the cyclic form of glucose. X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. Studies on derivatives of aldose diethyl dithioacetals have revealed specific conformational preferences.

For example, the X-ray crystal structure analysis of S-4,5-O-benzylidene-D-arabinose diethyl dithioacetal showed that the sugar chain adopts a zigzag conformation. grafiati.comcdnsciencepub.comingentaconnect.comcdnsciencepub.com This extended, planar zigzag arrangement is a common low-energy conformation for acyclic carbohydrate derivatives. researchgate.net In this specific derivative, the 4,5-O-benzylidene ring was found to be in a particular conformation (0−5Tc), with the phenyl ring oriented nearly perpendicular to the five-membered ring. grafiati.comcdnsciencepub.comingentaconnect.comcdnsciencepub.com The analysis also identified intramolecular and intermolecular hydrogen bonds, specifically between hydroxyl groups and sulfur atoms, which can influence and stabilize the observed conformation in the crystal lattice. grafiati.comcdnsciencepub.comingentaconnect.comcdnsciencepub.com While solution-state conformations can differ, the crystalline state conformation provides a crucial reference point for understanding the molecule's structural possibilities.

Table 1: Crystallographic Data for a Related Dithioacetal Derivative (S-4,5-O-benzylidene-D-arabinose diethyl dithioacetal)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | grafiati.comingentaconnect.com |

| Space Group | P212121 | grafiati.comingentaconnect.com |

| a (Å) | 5.179(4) | grafiati.comingentaconnect.com |

| b (Å) | 12.469(3) | grafiati.comingentaconnect.com |

| c (Å) | 27.150(4) | grafiati.comingentaconnect.com |

| Z (molecules/unit cell) | 4 | grafiati.comingentaconnect.com |

Chromatographic Techniques for Research Applications

Chromatography is an essential tool in chemical research for the separation, purification, and analysis of compounds. For a molecule like this compound and its derivatives, various chromatographic techniques are employed to address specific research challenges.

Separation of Stereoisomers

The separation of stereoisomers is a critical application of chromatography in carbohydrate chemistry. This compound, being a chiral molecule, can be used in methods to differentiate between stereoisomers. smolecule.com Research has indicated its utility in chromatographic methods for separating stereoisomers like D-arabinose and L-arabinose. smolecule.com

Gas-liquid partition chromatography has been successfully used to separate the trimethylsilyl (B98337) ether derivatives of aldopentose and aldohexose diethyl dithioacetals. capes.gov.br This demonstrates that derivatization followed by gas chromatography is a viable strategy for separating complex mixtures of sugar dithioacetals. High-performance liquid chromatography (HPLC) has also been employed to analyze mixtures of diastereomers, such as in the case of O-benzylidene derivatives of aldose diethyl dithioacetals. grafiati.com The ability to separate these closely related isomers is fundamental for both analytical characterization and for obtaining pure compounds for further synthetic steps.

Purification of Derivatives

In synthetic organic chemistry, the purification of reaction products is a crucial step. When this compound is used as a starting material for the synthesis of more complex molecules, chromatography is the primary method for isolating the desired derivatives from reaction mixtures.

Column chromatography is routinely used to purify derivatives of this compound. For example, after the oxidation of penta-O-acetyl-D-glucose diethyl dithioacetal, the resulting monoxide was purified by column chromatography. grafiati.com Similarly, in reactions involving the benzoylation of this compound, high-performance liquid chromatography (HPLC) was used to separate the major product from a mixture of several minor components. cdnsciencepub.com The choice of chromatographic technique (e.g., silica (B1680970) gel column chromatography, HPLC) and the solvent system depends on the polarity and properties of the specific derivative being purified. cdnsciencepub.comsoton.ac.uk

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of D-Glucose diethyl dithioacetal are crucial to understanding its physical and chemical properties. As an acyclic, flexible molecule, it can adopt numerous conformations. Computational modeling is essential for identifying the most stable, low-energy structures. Early studies on related acyclic sugar dithioacetals indicated that the carbon-atom chain predominantly favors a planar, zig-zag conformation to minimize steric strain. acs.org More advanced computational techniques have refined this understanding.

DFT methods are also employed to understand how molecular structure influences reaction energetics. For example, in the dehydration of sugar thioacetals, DFT calculations (at the M06-2X/6-31G(d,p) level) showed that the stereochemistry of the C-2 and C-3 hydroxyl groups significantly impacts the energetics of forming a cyclic carbonate intermediate. acs.org The formation of this intermediate from a syn diol is considerably more favorable than from an anti diol, explaining differences in reactivity among various sugar thioacetals. acs.org

Molecular Mechanics, using force fields like MM3, is a computational method that models molecules as a collection of atoms held together by springs (bonds). It is particularly effective for exploring the conformational space of large, flexible molecules. The MM3 force field has been successfully applied to calculate the low-energy conformations of acyclic carbohydrate derivatives. tandfonline.com These simulations involve systematically rotating all flexible dihedral angles to generate thousands of potential starting structures, which are then energy-minimized. tandfonline.com

For related acyclic sugar derivatives like D-glucaric acid, Monte Carlo-based searching protocols employing the MM3 force field have been used to identify low-energy conformations that closely match experimental X-ray crystal structures. acs.org Similarly, for D-aldopentose diethyl dithioacetals, conformational analyses have been performed, corroborating findings from experimental techniques like NMR. acs.orgtandfonline.comkisti.re.kr These studies confirm that for many acyclic dithioacetals, the extended or zig-zag conformation is energetically preferred, though "sickle" conformations, arising from rotation around specific C-C bonds, can also be present depending on the stereochemistry. acs.org

Density Functional Theory (DFT) Applications

Reaction Mechanism Elucidation through Computational Methods

Computational methods, especially DFT, are invaluable for mapping out the pathways of chemical reactions. They allow for the characterization of transient species like transition states and intermediates, which are often impossible to observe experimentally.

A key reaction of sugar thioacetals is their regioselective dehydration to form ketene (B1206846) dithioacetals. acs.orgchemrxiv.org A proposed mechanism for this reaction under basic conditions involves the reversible formation of a cyclic carbonate at the C-2 and C-3 positions, followed by an E2 elimination triggered by the removal of the acidic C-1 proton. acs.orgchemrxiv.org Computational studies support this hypothesis by evaluating the energetics of the proposed intermediates. DFT calculations have shown that the stereochemical arrangement of the hydroxyl groups is a critical factor, with the formation of a sterically hindered carbonate from an anti-diol presenting a significant energy barrier to the reaction. acs.orgchemrxiv.org

Furthermore, computational investigations into the photochemistry of related carbohydrate systems, such as β-glucose, have shown that reactions like hydrogen detachment and ring-opening are driven by repulsive nσ* excited states, leading to conical intersections that facilitate the reaction. rsc.org Similar computational approaches could be applied to understand the photochemical reactivity of this compound.

Prediction of Spectroscopic Data

Theoretical calculations can predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are a powerful tool for structure verification and for interpreting complex experimental spectra. The process typically involves first determining the stable conformations of the molecule (using methods like MM3 or DFT) and then performing NMR calculations on these structures, often using the Gauge-Including Atomic Orbital (GIAO) DFT method. nih.govnih.gov

For carbohydrates, it is crucial to account for the flexibility of the molecule and the influence of the solvent. nih.govcapes.gov.br Studies on α-D-glucose in water have shown that while gas-phase optimized structures provide fair results, accuracy is significantly improved when a Boltzmann-weighted average of conformations obtained from molecular dynamics (MD) simulations is used. nih.govcapes.gov.br The calculated NMR parameters, such as ³J(H,H) coupling constants, for each low-energy conformer can be averaged based on their predicted population and compared with experimental values to validate the conformational model. rsc.org This integrated approach of conformational search and DFT-based NMR prediction has become a standard for the structural elucidation of complex carbohydrates and could be readily applied to this compound. nih.govrsc.orgarxiv.org

Studies on Chemical Reactivity Parameters

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.govfrontiersin.org These parameters are calculated from the molecule's electronic structure and help predict how and where a molecule is likely to react.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Fukui functions.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a general indicator of molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the hydroxyl groups would be expected to be regions of negative potential, while the acidic hydroxyl protons would be regions of positive potential. mdpi.comekb.eg

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.netnih.gov It allows for the precise identification of the most reactive atomic sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). mdpi.comnih.gov By calculating condensed Fukui indices for each atom, one can quantitatively rank the reactivity of different sites within the molecule. mdpi.comresearchgate.net

These computational tools allow for a detailed, atom-by-atom prediction of the chemical behavior of this compound, guiding synthetic efforts and providing a deeper understanding of its reactivity profile.

Interactive Table: Key DFT-Derived Chemical Reactivity Parameters

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. Higher values suggest greater nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. Lower values suggest greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com |

| Chemical Potential (μ) | The negative of electronegativity; μ ≈ (EHOMO + ELUMO) / 2. | Describes the tendency of electrons to escape from the system. mdpi.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; η ≈ (ELUMO - EHOMO) / 2. | Hard molecules have a large HOMO-LUMO gap and are less reactive. frontiersin.orgmdpi.com |

| Electrophilicity Index (ω) | A global measure of electrophilic power; ω = μ² / (2η). | Quantifies the energy stabilization when the system acquires additional electronic charge. mdpi.comnih.gov |

| Fukui Function (f(r)) | The derivative of the electron density with respect to the number of electrons. | Identifies the most reactive sites for nucleophilic (f⁺) and electrophilic (f⁻) attack. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the molecule's surface. | Visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |

Research Applications in Organic Synthesis and Glycoscience

Role as a Homogeneous Catalyst in Organic Synthesis Reactions

D-Glucose diethyl dithioacetal has demonstrated its utility as a homogeneous catalyst, facilitating specific reactions in organic synthesis.

Promotion of Acetylation Reactions

Research has shown that this compound can effectively act as a homogeneous catalyst to promote acetylation reactions. biosynth.comchemsynlab.com For instance, it has been successfully used to catalyze the acetylation of galactitol, leading to the production of D-arabinose. biosynth.comchemsynlab.com This catalytic activity highlights its potential in converting readily available sugars into other valuable sugar derivatives. The reaction is efficient and selective, showcasing the compound's utility in specific synthetic transformations. biosynth.com

Building Block for Complex Molecule Synthesis

The acyclic nature and protected functional groups of this compound make it an important building block for the synthesis of a variety of complex organic molecules. smolecule.com

Synthesis of Chiral Building Blocks

This compound serves as a crucial starting material for the synthesis of valuable chiral building blocks. chemrxiv.orgucl.ac.uk Its inherent chirality, derived from D-glucose, is transferred to the target molecules, which is a significant advantage in asymmetric synthesis. The open-chain structure of the dithioacetal allows for selective manipulations and dehydrations that are not easily achievable with the cyclic forms of sugars. chemrxiv.org This approach has been applied to the synthesis of chiral saturated heterocyclic rings, such as tetrahydrofurans (THFs), which are important structural motifs in many pharmaceutical compounds. chemrxiv.org By trapping the sugar in its open-chain form, chemists can treat it as a chiral polyol and perform selective dehydrations to create a diverse range of chiral scaffolds. ucl.ac.uk

Precursor for Glycomimetics and Fluorinated Carbohydrates

This compound is a key precursor in the synthesis of glycomimetics and fluorinated carbohydrates, molecules designed to mimic or modify the properties of natural sugars. researchgate.netacs.org Glycomimetics with C-C bonds replacing the glycosidic linkage offer increased stability against hydrolysis, and this compound provides a convenient starting point for their synthesis. acs.org

Furthermore, this dithioacetal is instrumental in the preparation of fluorinated carbohydrates. researchgate.netnih.gov The introduction of fluorine into a carbohydrate structure can significantly alter its biological activity and metabolic stability. rsc.orgbeilstein-journals.org this compound allows for chemical modifications at various positions of the glucose backbone before the introduction of fluorine atoms. For example, it has been used in the synthesis of hexafluorinated D-glucose, a highly fluorinated glycomimetic. researchgate.net The process often involves protecting the hydroxyl groups of the dithioacetal, followed by a series of reactions to introduce fluorine and then cyclize the molecule. google.com

Development of Analytical Methods in Glycochemistry

The unique reactivity of this compound has been exploited in the development of analytical methods for the characterization of carbohydrates.

Derivatization for Monosaccharide Analysis in Polysaccharides

One of the significant analytical applications of this compound chemistry is in the derivatization of monosaccharides for their analysis in complex polysaccharide mixtures. Polysaccharides are first hydrolyzed to their constituent monosaccharides. nih.gov These monosaccharides are then converted to their diethyl dithioacetal derivatives. nih.govmdpi.com This derivatization is advantageous because it converts each sugar into a single, stable, acyclic derivative, simplifying the resulting chromatogram. researchgate.net

Synthesis of Modified Sugars for Biological Studies

This compound serves as a precursor for creating modified sugars used as chemical probes to investigate biological processes. researchgate.net For example, by using it as a starting material, chemists can synthesize fluorinated or isotopically labeled glucose analogues. These modified sugars can be used to study metabolic pathways, as their altered structure can influence their processing by metabolic enzymes, allowing researchers to track their fate and identify key enzymatic steps. acs.org

Many potent enzyme inhibitors are sugar mimics. This compound is a key starting material for synthesizing such compounds, including azasugars and C-glycosides. purdue.edu Azasugars, where the ring oxygen is replaced by a nitrogen atom, and C-glycosides are often specific inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. purdue.edu The synthesis of these inhibitors is of great interest for developing therapeutic agents for diseases involving carbohydrate metabolism and processing. purdue.edursc.org

Protected glucose derivatives, which can be synthesized from this compound, are used to study the mechanisms of sugar transport across cell membranes and the principles of molecular recognition between carbohydrates and proteins. researchgate.netsmolecule.com By attaching fluorescent tags or other labels to the sugar molecule while the C1 position is protected, scientists can track its interaction with glucose transporters (GLUT proteins) and other carbohydrate-binding proteins (lectins), providing insights into these fundamental biological recognition events. researchgate.netsmolecule.com

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity and Selectivity

D-Glucose diethyl dithioacetal serves as a crucial starting material for a variety of complex carbohydrate derivatives. Its acyclic nature allows for reactions that are not readily achievable with the parent cyclic glucose. Future explorations are focused on discovering new transformations and improving the selectivity of existing ones.

Research has demonstrated its conversion into precursors for septanoses (seven-membered ring sugars) and other unique carbocycles. For instance, this compound was converted into an anomeric mixture of its 6-thio-septanose and -furanose peracetates, which are valuable donors for the synthesis of thioseptanosides. researchgate.netresearchgate.netresearchgate.net These septanosyl structures are of interest as they are ring-expanded analogues of pyranoses and may have unexplored roles in glycobiology. researchgate.net

Furthermore, derivatives of this compound are employed in radical cyclizations to construct branched-chain cyclitols and complex cyclohexanes. dss.go.th The Corey-Seebach reaction, utilizing dithiane carbanion chemistry, has been applied to related N-acetyl-D-glucosamine dithioacetal derivatives to create stable dianions that react with various electrophiles, enabling carbon-chain elongation and the synthesis of nitrogenous heptose derivatives. organic-chemistry.org This highlights a promising avenue for creating novel C-C bonds starting from this compound.

Future work will likely focus on developing new catalytic systems to control the stereochemistry of these transformations and to access an even wider array of structurally diverse molecules from this common precursor. smolecule.com

Table 1: Examples of Novel Reactions and Products Derived from this compound

| Starting Material Derivative | Reaction Type | Key Reagents/Conditions | Product Class | Reference(s) |

| This compound | Thioacetalization / Cyclization | Acetic anhydride (B1165640), Pummerer rearrangement, then condensation with thiophenols | Thioseptanosides | researchgate.net, researchgate.net |

| 2,3:5,6-di-O-isopropylidine-D-glucose diethyl dithioacetal | Radical Cyclization | Bu₃SnH, AIBN | Branched-chain Cyclohexanes | dss.go.th |

| Peracetylated this compound | Glycosylation | Acetyl chloride, Boron trifluoride diethyl etherate, then Silver trifluoromethanesulfonate (B1224126) | Acyclic O,S-acetals | researchgate.net |

| This compound | Synthesis of Pseudosugars | Horner-Emmons Olefination | Pseudo-β-D-glucopyranose, Pseudo-α-L-idopyranose | researchgate.net |

| Penta-O-acetyl-D-glucose diethyl dithioacetal monoxide | Rearrangement / Cyclization | Sodium methoxide (B1231860) | 2,5-Anhydro-D-mannose derivatives | cdnsciencepub.com |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex carbohydrates is often a laborious, multi-step process. Modern technologies like flow chemistry and automated synthesis are emerging as powerful tools to address these challenges, offering improved efficiency, safety, and reproducibility. nih.gov While the direct application of these technologies to this compound is not yet widely reported, the trends in the broader field of glycochemistry suggest significant future potential.

Flow chemistry has been successfully used for various carbohydrate transformations, including glycosylation reactions, C-glycoside synthesis, and protecting group manipulations. acs.org The synthesis of dithioacetals and their subsequent deprotection are reactions that could be readily adapted to continuous flow reactors. This would allow for precise control over reaction parameters such as temperature and reaction time, potentially minimizing side reactions and improving yields. numberanalytics.com For instance, the synthesis of glucopyranoside derivatives containing a dithioacetal moiety has utilized solid acid catalysts, which are highly amenable to packed-bed flow reactors. acs.org

Automated Glycan Assembly (AGA) has revolutionized the synthesis of oligosaccharides. researchgate.netresearchgate.net These platforms typically rely on the sequential addition of monosaccharide building blocks, often thioglycosides, to a solid support or in solution phase. researchgate.netresearchgate.netacs.org this compound can be used to prepare the necessary protected monosaccharide synthons, which could then be integrated into automated protocols. dokumen.pub Recently, HPLC-based automated synthesizers have been developed that are capable of performing a wide range of reactions, including protecting group manipulations and glycosylations, followed by automated purification, which could streamline the conversion of dithioacetal-protected glucose into more complex targets. nih.gov The future integration of this compound-derived intermediates with these automated platforms will accelerate the synthesis of complex glycans, glycopeptides, and glycolipids for research and development. nih.govacs.org

Advanced Applications in Medicinal Chemistry and Glycobiology

This compound and its derivatives are valuable precursors for molecules with significant potential in medicinal chemistry and as probes in glycobiology. smolecule.comsmolecule.com Their derivatives are used to create glycomimetics—compounds that mimic the structure of natural carbohydrates and can modulate the function of carbohydrate-binding proteins like lectins and enzymes. researchgate.net

A key area of application is the development of novel therapeutic agents. Research has shown that certain 1,6-dithio-D-glucoseptanosides, synthesized from this compound, possess antithrombotic activity. researchgate.netresearchgate.net In another study, a series of novel glucopyranoside derivatives featuring a dithioacetal moiety demonstrated significant antiviral activity against the Tomato chlorosis virus (ToCV) by binding to the viral coat protein. acs.orgresearchgate.net This suggests a promising strategy for developing new agrochemicals. Furthermore, while not derived from glucose, a related dithioacetal of D-xylose has been identified as a potent activator of AMP-activated protein kinase (AMPK), highlighting the potential of this class of compounds in developing new treatments for type 2 diabetes. nih.gov

In glycobiology, these compounds serve as tools to study biological processes. medchemexpress.com Because the dithioacetal group is a stable, non-cyclic analogue of the hemiacetal in glucose, it can be used to synthesize modified sugars to probe the structural and conformational requirements of enzyme and receptor binding sites. researchgate.net The synthesis of thiazolidine (B150603) derivatives from dithioacetal-protected sugars, for example, has been explored for creating compounds with enhanced lipophilicity and antioxidant capability. acs.org

Table 2: Reported Biological Activities of this compound Derivatives

| Derivative Class | Specific Compound Example | Target/Application | Finding | Reference(s) |

| Thioseptanosides | 4-cyanophenyl 1,6-dithio-D-glucoseptanoside | Antithrombotic Agent | Compound demonstrated antithrombotic activity. | researchgate.net, researchgate.net |

| Glucopyranoside Dithioacetals | Compound 6b (structure in source) | Antiviral (Anti-ToCV) | Interacted with ToCV Coat Protein with a Kd of 0.12 μM; reduced viral gene expression. | acs.org, researchgate.net |

| Glucopyranoside Dithioacetals | Compound 8a (structure in source) | Antiviral (Anti-ToCV) | Interacted with ToCV Coat Protein with a Kd of 0.21 μM; reduced viral gene expression. | acs.org, researchgate.net |

| D-Xylose Dithioacetal (Related Compound) | 2,4;3,5-dibenzylidene-D-xylose-diethyl-dithioacetal | Antidiabetic (AMPK activator) | Stimulates glucose transport in skeletal muscle by activating AMPK; reduces blood glucose in diabetic mice. | nih.gov |

Development of Environmentally Benign Synthetic Routes

A significant trend in modern chemical synthesis is the development of "green" methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. For this compound, this focus applies to both its synthesis and, more critically, the cleavage (deprotection) of the dithioacetal group to regenerate the carbonyl.

The traditional synthesis of this compound involves the use of concentrated hydrochloric acid and excess ethanethiol (B150549), a volatile and odorous reagent. dss.go.th Future research is directed towards using milder, catalytic methods. For example, solid acid catalysts such as NaHSO₄·SiO₂, which are reusable and easy to handle, have been used effectively for the formation of dithioacetals in related glycoside syntheses and represent a greener alternative to strong mineral acids. acs.org

The deprotection of the robust dithioacetal group has historically required toxic heavy metal salts like mercury(II) chloride or harsh oxidizing agents. mdpi.comtandfonline.com This has spurred the development of numerous, more environmentally benign alternatives. These methods often feature milder conditions, solvent-free reactions, or the use of less toxic reagents. For example, a solid-state deprotection can be achieved by simply grinding the dithioacetal with mercury(II) nitrate (B79036) trihydrate, which, despite the toxicity of mercury, offers advantages in terms of extremely short reaction times and simple product isolation. mdpi.com More attractive green methods avoid heavy metals altogether. A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) provides a metal-free system for efficient deprotection. researchgate.netchemrxiv.org Other approaches include the use of recyclable reagents like N-benzyl-DABCO-tribromide and PhIO-mediated oxidation under water-free conditions. tandfonline.comsemanticscholar.org

Table 3: Comparison of Selected Deprotection Methods for Dithioacetals